molecular formula C8H13NO4 B2984171 5-[(Dimethylamino)methyl]-2-furoic acid hydrate CAS No. 1609396-50-0

5-[(Dimethylamino)methyl]-2-furoic acid hydrate

Cat. No.: B2984171
CAS No.: 1609396-50-0
M. Wt: 187.195
InChI Key: KEKCFBACMRKSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Dimethylamino)methyl]-2-furoic acid hydrate is a chemical compound with the molecular formula C8H13NO4. It is known for its unique structure, which includes a furan ring substituted with a dimethylamino methyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Dimethylamino)methyl]-2-furoic acid hydrate typically involves the reaction of 2-furoic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product. The reaction can be represented as follows:

2-Furoic acid+Dimethylamine5-[(Dimethylamino)methyl]-2-furoic acid\text{2-Furoic acid} + \text{Dimethylamine} \rightarrow \text{5-[(Dimethylamino)methyl]-2-furoic acid} 2-Furoic acid+Dimethylamine→5-[(Dimethylamino)methyl]-2-furoic acid

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-[(Dimethylamino)methyl]-2-furoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce 5-[(dimethylamino)methyl]-2-furanmethanol .

Scientific Research Applications

5-[(Dimethylamino)methyl]-2-furoic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-2-furoic acid hydrate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

    5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride): Known for its use in fluorescence labeling.

    5-(Dimethylamino)methyl-2-thiophenecarboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: 5-[(Dimethylamino)methyl]-2-furoic acid hydrate is unique due to its specific combination of functional groups and the presence of a furan ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-[(dimethylamino)methyl]furan-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.H2O/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKCFBACMRKSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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